![molecular formula C17H17ClN2O3 B3985520 N-(2-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3985520.png)
N-(2-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide, commonly known as CBE, is a chemical compound that has gained widespread attention in scientific research due to its potential applications in various fields. CBE is a diamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
CBE is known to inhibit the lysosomal V-ATPase proton pump, which is responsible for acidifying the lysosomal lumen. This inhibition leads to the accumulation of undegraded material in the lysosome, which can affect cellular processes. CBE has also been shown to inhibit the TRPML1 ion channel, which is involved in lysosomal calcium homeostasis.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects. It has been shown to induce lysosomal stress and impair lysosomal acidification, leading to the accumulation of autophagosomes and lysosomal dysfunction. CBE has also been shown to induce apoptosis and inhibit cell proliferation in certain cancer cell lines. Additionally, CBE has been shown to affect neuronal function and calcium signaling in neurons.
Advantages and Limitations for Lab Experiments
CBE has several advantages and limitations for lab experiments. One advantage is that it can be used to study lysosomal function and dysfunction in various cell types. CBE is also a reversible inhibitor, which allows for the study of lysosomal recovery after inhibition. However, CBE has limitations in terms of its specificity for lysosomal V-ATPase and TRPML1, as it can also inhibit other proton pumps and ion channels. Additionally, CBE can be toxic to cells at high concentrations, which can affect experimental outcomes.
Future Directions
There are several future directions for the study of CBE. One direction is to investigate the role of lysosomal dysfunction in neurodegenerative diseases using CBE as a tool. Another direction is to study the potential therapeutic applications of CBE in cancer treatment, as it has been shown to inhibit cell proliferation in certain cancer cell lines. Additionally, further optimization of CBE synthesis methods can lead to the development of more specific and potent inhibitors of lysosomal V-ATPase and TRPML1.
Scientific Research Applications
CBE has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of lysosomal acidification in cellular processes, such as autophagy and endocytosis. CBE has also been used to study the function of the TRPML1 ion channel, which is involved in lysosomal calcium homeostasis. Additionally, CBE has been used to study the role of lysosomal dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-14-9-7-13(8-10-14)20-17(22)16(21)19-11-12-5-3-4-6-15(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQRVFZBLXKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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